molecular formula C9H5I3NNaO3 B1666526 Acetrizoate sodium CAS No. 129-63-5

Acetrizoate sodium

Cat. No. B1666526
CAS RN: 129-63-5
M. Wt: 578.84 g/mol
InChI Key: UCPVOMHRDXMAIZ-UHFFFAOYSA-M
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Description

Acetrizoic acid, also known as Sodium Acetrizoate, is a pharmaceutical drug that was used as an iodinated contrast medium for X-ray imaging . It was applied in the form of its salt, Sodium Acetrizoate, but is no longer in clinical use . The substance has high osmolality and is water-soluble .


Synthesis Analysis

A new synthesis and chemical characterization by mass and infrared spectroscopy of Sodium Acetrizoate has been developed . For its preparation, a new method consisting of three stages has been worked out, using 3-aminobenzoic acid as a substrate .


Molecular Structure Analysis

The molecular formula of Sodium Acetrizoate is C9H5I3NNaO3 . The average mass is 578.844 Da and the mono-isotopic mass is 578.730103 Da .


Chemical Reactions Analysis

The tri-iodobenzene basis of Sodium Acetrizoate molecule contains 84% iodine and thus it displays excellent radio-opaque properties . The other positions on the aromatic ring, numbers 1, 3, and 5, are available for side chains to improve physicochemical and pharmacokinetic properties such as solubility, osmolality, protein binding, and tolerance .


Physical And Chemical Properties Analysis

Sodium Acetrizoate is a small molecule with a polar surface area of 69.23 Å2 and a refractivity of 99.1 m3·mol-1 . It has a rotatable bond count of 2 .

Scientific Research Applications

Thrombosis Mechanism

Acetrizoate sodium, when administered intravenously, induces a unique form of thrombosis. This radiographic contrast agent was previously withdrawn from clinical use due to adverse effects like cardiac arrhythmias and cerebrovascular accidents. The mechanism involves acetrizoate extracting an endothelial component, a heat-stable glycoprotein, which combines with the agent to produce insoluble fibrillary fibrinogen derivatives. These fibrils attach to endothelium, trapping erythrocytes in thrombi that can obstruct and embolize the microcirculation. Notably, these thrombi form without the need for platelets or plasma coagulation factors other than fibrinogen (Mariscal et al., 2009).

Multicomponent Chemical Reactions

Sodium acetrizoate plays a role in facilitating multicomponent chemical reactions. For instance, sodium acetate-catalyzed reactions of various compounds have been used to synthesize small-molecule ligands for the treatment of human inflammatory diseases and for biomedical applications. These reactions are noted for their efficiency and environmental friendliness, representing a significant advancement in synthetic chemistry (Elinson et al., 2014).

Advanced Oxidation Processes

The degradation of sodium diatrizoate, a similar ionic X-ray contrast media, has been studied in advanced oxidation processes based on solar radiation. The findings suggest that solar radiation in conjunction with radical-promoting species can lead to complete degradation of such compounds. This research highlights the potential of using solar radiation for treating recalcitrant pollutants in water treatment processes (Polo et al., 2016).

Safety And Hazards

Sodium Acetrizoate was found to be highly toxic to the kidneys and nervous system . Work urging caution in its administration was published as early as 1959, after reports of adverse reactions ranging from hypersensitivity to brain damage .

Future Directions

Sodium Acetrizoate is no longer in clinical use . It was eventually replaced by other agents with higher efficacy and lower toxicity, such as Sodium Diatrizoate, a closely related compound .

properties

IUPAC Name

sodium;3-acetamido-2,4,6-triiodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6I3NO3.Na/c1-3(14)13-8-5(11)2-4(10)6(7(8)12)9(15)16;/h2H,1H3,(H,13,14)(H,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPVOMHRDXMAIZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1I)C(=O)[O-])I)I.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5I3NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30926269
Record name Acetrizoate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetrizoate sodium

CAS RN

129-63-5
Record name Acetrizoate sodium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetrizoate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium acetrizoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.507
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETRIZOATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GF4B2I1DD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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